4-(5-甲基-1H-吲哚-3-基)-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their derivatives have attracted increasing attention in recent years for the treatment of various disorders .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized .

Molecular Structure Analysis

Indoles are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants .

Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .

Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly among indole derivatives. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

科学研究应用

Cancer Treatment

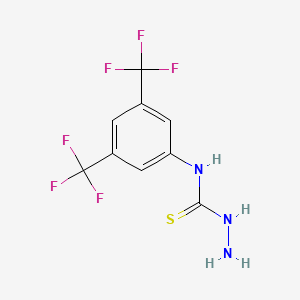

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: has shown promise in the treatment of cancer. Indole derivatives, which include this compound, have been studied for their ability to inhibit the proliferation of cancer cells. For instance, certain indole derivatives have been evaluated for their in vitro antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 . These compounds have demonstrated effective activities, with some inducing cell apoptosis and arresting cells in the G2/M phase .

Tubulin Polymerization Inhibition

This compound is part of a class of molecules that have been designed to inhibit tubulin polymerization, an essential process for cell division. By inhibiting this process, it can potentially serve as a therapeutic agent in stopping the growth of cancer cells. Some derivatives have shown to inhibit polymerization of tubulin in a manner consistent with colchicine, a known treatment for gout .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties in alkaloids, which are naturally occurring organic compounds with significant pharmacological effects. The synthesis of indole derivatives, including 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , is crucial for constructing complex alkaloid structures that have various biological activities .

Biological Activity Modulation

Indoles play a significant role in cell biology and are important in modulating biological activity. They are involved in the treatment of various disorders in the human body and have been the focus of increasing attention due to their biologically active properties .

Heterocyclic Chemistry Research

As a heterocyclic compound, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is of interest in the field of heterocyclic chemistry. Research in this area focuses on the synthesis and application of heterocyclic compounds, which are a key component of many pharmaceuticals and agrochemicals .

Green Synthetic Organic Chemistry

The compound is also relevant in green synthetic organic chemistry, where researchers aim to develop more environmentally friendly and sustainable chemical processes. Indole derivatives are often synthesized through methods that reduce the use of harmful solvents and reagents .

Pharmacological Applications

Indole derivatives have a wide range of pharmacological applications. They have been studied for their potential use in treating various diseases and disorders, beyond just cancer, due to their diverse biological activities .

Plant Biology

Indole compounds, including derivatives of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine , are significant in plant biology. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone that plays a crucial role in plant growth and development .

未来方向

属性

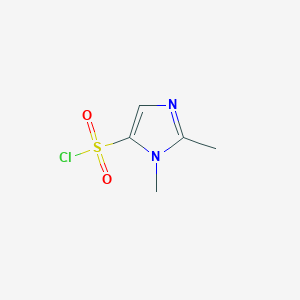

IUPAC Name |

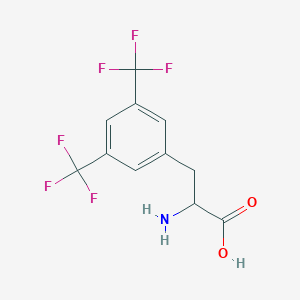

4-(5-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQLNEIWBHDPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)